Structure Elucidation of 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid: A Methodological Framework
Structure Elucidation of 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid: A Methodological Framework
Regiochemical Complexity of the Pyrazole Core
The molecule 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid (CAS: 1506323-29-0) represents a highly functionalized heterocyclic building block utilized in advanced organic synthesis and drug discovery[1]. Structurally, the pyrazole ring is fully substituted at all available carbon and nitrogen positions (N1, C3, C4, C5).
The primary challenge in elucidating such densely substituted heterocycles is not identifying the functional groups—which are readily apparent via mass spectrometry and 1D NMR—but rather proving their relative regiochemistry . In 1H-unsubstituted pyrazoles, rapid annular tautomerism often leads to line broadening and averaged NMR signals, complicating structural assignment. However, the N-methylation at position 1 in this molecule locks the tautomeric state, providing a fixed structural scaffold that allows for precise, predictable 13C NMR chemical shifts and distinct 2D NMR correlation pathways[2].
Multi-modal spectroscopic workflow for pyrazole structure elucidation.
Analytical Strategy & Causality of Method Selection
Nuclear Magnetic Resonance (NMR): The Arbiter of Regiochemistry
To definitively map the connectivity of the pyrazole core, 1D NMR is insufficient. The assignment of the quaternary carbons (C3, C4, C5) relies heavily on empirical additivity rules for pyrazoles[3], but absolute confirmation requires 2D NMR techniques.
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HMBC (Heteronuclear Multiple Bond Correlation): We utilize HMBC to bridge isolated spin systems. The N-methyl protons serve as an unambiguous anchor point. Because they are attached to N1, they will exhibit a strong ³J_CH correlation to C5, but not to C3 (which is four bonds away). Similarly, the α-protons of the C4-propyl group will show ²J_CH and ³J_CH correlations to C3, C4, and C5, effectively mapping the carbon backbone.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Spatial proximity is the ultimate proof of regiochemistry. A strong NOE cross-peak between the N-methyl protons and the C5-amino protons definitively proves the 1,5-relationship, ruling out isomeric forms (such as a 1-methyl-3-amino configuration).
Key 2D NMR (HMBC and NOESY) correlations establishing regiochemistry.
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) in positive mode yields the [M+H]+ ion. The fragmentation of pyrazoles typically involves the sequential extrusion of exocyclic groups prior to the high-energy cleavage of the robust aromatic diazole ring (which often involves the loss of N2 or HCN)[4]. In this specific molecule, the presence of the C3-carboxylic acid strongly directs the initial low-energy fragmentation pathway toward decarboxylation (-44 Da).
Proposed ESI-MS/MS positive ion fragmentation pathway.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic signatures required to confirm the structure of 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid.
Table 1: Expected 1H and 13C NMR Assignments (in DMSO-d6)
| Position | 1H Shift (ppm), Multiplicity, J (Hz) | 13C Shift (ppm) | HMBC Correlations (³J, ²J) |
| N1-CH3 | 3.60 (s, 3H) | ~35.0 | C5 |
| C3 (Quat) | - | ~140.0 | - |
| C3-COOH | 12.50 (br s, 1H, exchangeable) | ~165.0 (C=O) | C3 |
| C4 (Quat) | - | ~115.0 | - |
| C4-CH2 (α) | 2.45 (t, 2H, J=7.5) | ~25.0 | C3, C4, C5, C4-CH2(β) |
| C4-CH2 (β) | 1.45 (h, 2H, J=7.5) | ~22.0 | C4, C4-CH3(γ) |
| C4-CH3 (γ) | 0.90 (t, 3H, J=7.5) | ~14.0 | C4-CH2(α) |
| C5 (Quat) | - | ~148.0 | - |
| C5-NH2 | 6.00 (br s, 2H, exchangeable) | - | C4, C5 |
Table 2: Exact Mass and Key MS/MS Fragments (ESI+)
| Ion Type | Formula | Exact Mass (m/z) | Neutral Loss | Mechanistic Rationale |
| [M+H]+ | C8H14N3O2+ | 184.1086 | - | Protonation of the amino group or pyrazole N2. |
| Fragment 1 | C7H14N3+ | 140.1188 | 43.9898 (CO2) | Facile decarboxylation of the C3-acid[4]. |
| Fragment 2 | C8H11N2O2+ | 166.0980 | 17.0265 (NH3) | Deamination from the C5 position. |
| Fragment 3 | C4H8N3+ | 98.0600 | 42.0470 (C3H6) | McLafferty-type rearrangement/loss of propene from Frag 1. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols incorporate internal validation steps (e.g., solvent switching and orthogonal verification) to prevent misassignment of structural features.
Self-Validating NMR Acquisition Protocol
Objective: Unambiguous assignment of exchangeable protons and carbon regiochemistry.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 to prevent rapid exchange of the -NH2 and -COOH protons, allowing them to be observed as distinct broad singlets.
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1D Acquisition: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra at 298 K.
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Orthogonal Validation (D2O Shake): Add 10 µL of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum. Validation mechanism: The disappearance of the signals at ~6.0 ppm and ~12.5 ppm confirms their identity as the heteroatom-bound protons (-NH2 and -COOH), distinguishing them from any potential aromatic impurities.
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2D Acquisition: Acquire HMBC (optimized for long-range J_CH = 8 Hz) and NOESY (mixing time = 300 ms). Analyze the NOESY spectrum specifically for the cross-peak between the N-CH3 singlet (3.60 ppm) and the -NH2 broad singlet (6.00 ppm prior to D2O addition).
LC-HRMS Fragmentation Protocol
Objective: Confirm exact mass and map the sequential degradation of exocyclic groups.
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Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile over 10 minutes. Causality: The acidic mobile phase ensures the molecule remains fully protonated for positive-mode ESI, maximizing the [M+H]+ signal.
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Mass Spectrometry: Operate the HRMS in ESI+ mode. Set the MS1 scan range from m/z 50 to 500.
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Targeted MS/MS Validation: Isolate the parent ion at m/z 184.1086 using a quadrupole isolation window of 1.0 m/z. Apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 15, 30, and 45. Validation mechanism: Stepping the collision energy allows researchers to observe the sequential nature of the fragmentation—confirming that decarboxylation (-44 Da) occurs at low energy (NCE 15) before the higher-energy cleavage of the propyl group and pyrazole ring[4].
